Pomalidomide 4'-alkylC6-azide
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Overview
Description
Pomalidomide 4’-alkylC6-azide is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand. This compound is designed to facilitate the recruitment of CRBN protein and is used in the formation of PROTAC (Proteolysis Targeting Chimeras). It is a functionalized cereblon ligand that incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal azide ready for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4’-alkylC6-azide involves multiple steps. One method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .
Industrial Production Methods
Industrial production methods for Pomalidomide and its derivatives, including Pomalidomide 4’-alkylC6-azide, often involve continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The continuous flow approach typically involves 3-4 steps and yields around 38-47% overall .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide 4’-alkylC6-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Cycloaddition Reactions: It can also undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.
Major Products
The major products formed from these reactions are typically conjugates where the azide group has reacted with an alkyne or strained alkyne to form a triazole ring .
Scientific Research Applications
Pomalidomide 4’-alkylC6-azide is primarily used in the development of PROTACs, which are a novel class of therapeutic agents that target proteins for degradation. These compounds have applications in:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Pomalidomide 4’-alkylC6-azide exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound is designed to attach to a protein through a linker, enabling the formation of PROTAC, which brings the target protein and the E3 ligase into proximity, leading to the degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: The parent compound, used as an immunomodulatory agent.
Lenalidomide: Another thalidomide analogue with similar immunomodulatory properties.
Thalidomide: The original compound from which Pomalidomide and Lenalidomide are derived
Uniqueness
Pomalidomide 4’-alkylC6-azide is unique due to its functionalized azide group, which allows for the formation of PROTACs. This feature enables the targeted degradation of specific proteins, making it a valuable tool in drug development and therapeutic applications .
Biological Activity
Pomalidomide 4'-alkylC6-azide is a novel compound derived from the immunomodulatory drug pomalidomide, specifically designed for targeted protein degradation research through the PROTAC (Proteolysis Targeting Chimeras) platform. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, particularly in the treatment of hematological malignancies such as multiple myeloma.
This compound has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C19H22N6O4 |
Molecular Weight | 398.42 g/mol |
CAS Number | 2375555-72-7 |
Purity | ≥95% (HPLC) |
Storage Conditions | -20°C |
The compound features a cereblon ligand linked via an alkyl chain to an azide group, facilitating conjugation with target proteins for enhanced specificity in degradation pathways .
Pomalidomide and its derivatives, including 4'-alkylC6-azide, exert their effects primarily through the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of specific target proteins involved in cell proliferation and survival pathways. The mechanism can be summarized as follows:
- Binding to Cereblon : The compound binds to cereblon, a critical component of the ubiquitin-proteasome system.
- Target Protein Recruitment : It recruits target proteins for ubiquitination.
- Degradation : Ubiquitinated proteins are directed to the proteasome for degradation, effectively reducing their levels within the cell.
This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth and increased apoptosis in malignant cells .
Biological Activity
Research indicates that this compound exhibits significant biological activity in various cellular models. Key findings include:
- Inhibition of Tumor Growth : In vitro studies demonstrate that compounds like Pomalidomide can inhibit the proliferation of multiple myeloma cells by targeting IKZF1 and other survival factors.
- Synergistic Effects with Other Therapies : When combined with other agents such as dexamethasone or bortezomib, Pomalidomide enhances therapeutic efficacy, leading to improved patient outcomes in clinical settings .
Case Studies
Several clinical case studies highlight the effectiveness of pomalidomide-based therapies:
- Case Study 1 : A patient with relapsed/refractory multiple myeloma treated with pomalidomide achieved a very good partial response (VGPR) after dose adjustments were made due to initial cytopenias. This underscores the importance of monitoring and managing adverse effects while maximizing therapeutic benefits .
- Case Study 2 : Another patient who had previously relapsed on lenalidomide maintenance was successfully treated with pomalidomide, leading to remission. This exemplifies the potential of pomalidomide derivatives in overcoming resistance to prior therapies .
Future Directions
The development of this compound opens avenues for further research into PROTAC technology and its applications in oncology. The ability to selectively degrade target proteins offers a promising strategy for treating cancers that are resistant to traditional therapies.
Properties
Molecular Formula |
C19H22N6O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(6-azidohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N6O4/c20-24-22-11-4-2-1-3-10-21-13-7-5-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)23-17(14)27/h5-7,14,21H,1-4,8-11H2,(H,23,26,27) |
InChI Key |
HIFBXUYLIWPOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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